molecular formula C12H10ClN3O2 B11950564 N-(3-Chlorophenyl)-N'-(3-hydroxy-2-pyridinyl)urea CAS No. 853318-45-3

N-(3-Chlorophenyl)-N'-(3-hydroxy-2-pyridinyl)urea

Cat. No.: B11950564
CAS No.: 853318-45-3
M. Wt: 263.68 g/mol
InChI Key: LBFVVHJHSZCHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-N’-(3-hydroxy-2-pyridinyl)urea is an organic compound that belongs to the class of ureas. Compounds in this class are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of N-(3-Chlorophenyl)-N’-(3-hydroxy-2-pyridinyl)urea, which includes both a chlorophenyl and a hydroxy-pyridinyl group, suggests potential for interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-N’-(3-hydroxy-2-pyridinyl)urea typically involves the reaction of 3-chloroaniline with 3-hydroxy-2-pyridinecarboxylic acid in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-N’-(3-hydroxy-2-pyridinyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-N’-(3-hydroxy-2-pyridinyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-N’-(2-hydroxy-3-pyridinyl)urea
  • N-(4-Chlorophenyl)-N’-(3-hydroxy-2-pyridinyl)urea
  • N-(3-Chlorophenyl)-N’-(4-hydroxy-2-pyridinyl)urea

Uniqueness

N-(3-Chlorophenyl)-N’-(3-hydroxy-2-pyridinyl)urea is unique due to the specific positioning of the hydroxy and chlorophenyl groups, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

853318-45-3

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(3-hydroxypyridin-2-yl)urea

InChI

InChI=1S/C12H10ClN3O2/c13-8-3-1-4-9(7-8)15-12(18)16-11-10(17)5-2-6-14-11/h1-7,17H,(H2,14,15,16,18)

InChI Key

LBFVVHJHSZCHBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=C(C=CC=N2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.